molecular formula C12H10F3NO6 B1447573 Dimethyl 2-(4-nitro-2-trifluoromethylphenyl)malonate CAS No. 1300730-68-0

Dimethyl 2-(4-nitro-2-trifluoromethylphenyl)malonate

Cat. No.: B1447573
CAS No.: 1300730-68-0
M. Wt: 321.21 g/mol
InChI Key: UJDVQPIBEPTJNV-UHFFFAOYSA-N
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Description

Dimethyl 2-(4-nitro-2-trifluoromethylphenyl)malonate is a useful research compound. Its molecular formula is C12H10F3NO6 and its molecular weight is 321.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Synthesis and Molecular Structure Analysis

Dimethyl 2-(4-nitro-2-trifluoromethylphenyl)malonate has been utilized in the synthesis of novel compounds and the analysis of their molecular structures. For instance, the synthesis of dimethyl {2-[3-(4-nitrophenyl)-1H-pyrazol-5-yl]ethyl}malonate monohydrate was performed, and its molecular structure was studied using NMR, single crystal X-ray diffraction, and ab initio calculations, providing insights into the molecular configurations and interactions of such compounds (Jiménez-Cruz, Hernández-Ortega, & Ríos-Olivares, 2003).

2. Improvements in Preparative Methods

There has been research focusing on improving the preparative methods for compounds related to this compound. A study enhanced the preparation process for dimethyl (trifluoromethyl)malonate from perfluoro-2-methylpropene and methanol, and investigated several reactions of this base-sensitive substance, contributing to more efficient synthetic routes (Ishikawa & Yokozawa, 1983).

3. Introduction of Carbon Substituents

A significant application of dimethyl malonate derivatives involves introducing various carbon substituents onto aromatic nitro compounds. This methodology uses dimethyl malonate as a one-carbon source and linker, highlighting its role in the synthesis of complex organic molecules with diverse functional groups (Selvakumar, Reddy, Kumar, & Iqbal, 2001).

4. Synthesis of Chrysanthemic Acid Intermediates

This compound and related compounds are used in synthesizing intermediates for chrysanthemic acid. The structures of such intermediates have been elucidated, contributing to our understanding of complex organic synthesis processes (Baudoux et al., 1998).

5. Proton Transfer Reaction Studies

Research has also been conducted on the proton transfer reactions of dimethyl (4-nitrophenyl)malonate in various solvents. These studies provide insights into the reaction mechanisms and kinetics, which are vital for understanding and optimizing organic synthesis reactions (Schroeder et al., 1999).

Properties

IUPAC Name

dimethyl 2-[4-nitro-2-(trifluoromethyl)phenyl]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3NO6/c1-21-10(17)9(11(18)22-2)7-4-3-6(16(19)20)5-8(7)12(13,14)15/h3-5,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJDVQPIBEPTJNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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